![molecular formula C11H11N3 B2575638 Cyanomethyl-(3-ethylphenyl)cyanamide CAS No. 1384610-33-6](/img/structure/B2575638.png)
Cyanomethyl-(3-ethylphenyl)cyanamide
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Overview
Description
Synthesis Analysis
Cyanamides are synthesized through various methods. One general method involves the preparation of cyanamides and disulfanes from aryl thiourea and halide through a base-mediated strategy . Another method involves the oxidation-cyanation of cyanamides using inexpensive and commercially available N-chlorosuccinimide and Zn(CN)2 as reagents .Molecular Structure Analysis
Cyanamide enjoys a rich chemical history, which can be traced to its unique and chemically promiscuous nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the ‘cyanamide-moiety’ is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .Scientific Research Applications
Synthesis and Catalysis
- Tandem Carbon-Carbon Bond Formations: A study by Demir et al. (2007) demonstrated the utility of cyanation/phosphonate-phosphate rearrangement/C-acylation reactions involving cyanophosphate anion with cyanoformate esters. This process facilitated the synthesis of protected tertiary carbinol products, showcasing the versatility of cyanamide derivatives in organic synthesis (Demir et al., 2007).
- Oxidative Cyanation of Tertiary Amines: Research by Kasanneni Tirumala Venkateswara Rao et al. (2012) highlighted the oxidative cyanation of tertiary amines using ethyl cyanoformate as a cyanating agent. The study underscores the potential of cyanamide derivatives in facilitating reactions under mild conditions, with the catalyst showing consistent activity upon reuse (Kasanneni Tirumala Venkateswara Rao et al., 2012).
Material Science
- Metal-Nitrogen-Carbon Catalysts: A study by Chung et al. (2010) utilized cyanamide in the preparation of metal-nitrogen-carbon (M-N-C) oxygen reduction catalysts. The catalysts, treated at high temperatures, exhibited significant performance, suggesting the importance of cyanamide derivatives in developing non-precious metal catalysts for fuel cell applications (Chung et al., 2010).
Chemical Synthesis
- C-H Bond Cyanation: Advances in C-CN bond formation via C-H bond activation have been extensively reviewed, focusing on catalytic methodologies for direct cyanation reactions. This encompasses organic, metallic, and combined cyano-group sources, highlighting the role of cyanamide derivatives in the synthesis of various functional groups and scaffolds (Yu Ping et al., 2016).
Advanced Organic Chemistry Applications
- Synthesis of Hydroxamic Acids and Ureas: The work by Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids, showcasing a novel application of cyanamide derivatives in complex organic syntheses (Thalluri et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Cyanomethyl-(3-ethylphenyl)cyanamide is a type of cyanamide, a class of compounds that have a rich chemical history and unique nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the cyanamide moiety is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . .
Mode of Action
Cyanamides in general are known for their unique radical and coordination chemistry . They are involved in a variety of reactions, including cycloaddition chemistry and aminocyanation reactions .
Biochemical Pathways
Cyanamides, including this compound, can affect various biochemical pathways. For instance, cyanamide has been implicated in stress response pathways, notably the glyoxalase system and ascorbate-glutathione pathway . These pathways play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics
Computational assays can predict favorable adme properties, highlighting potential as therapeutic agents .
Result of Action
Cyanamides in general have been associated with a variety of cellular processes, including cell division, intracellular transport, and cell shape maintenance .
Action Environment
The success of similar compounds, such as those used in suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
cyanomethyl-(3-ethylphenyl)cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-10-4-3-5-11(8-10)14(9-13)7-6-12/h3-5,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNAKWFCRWKYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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